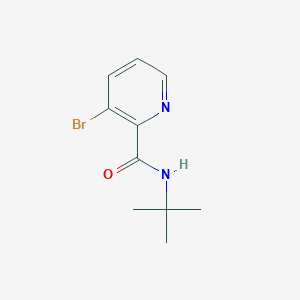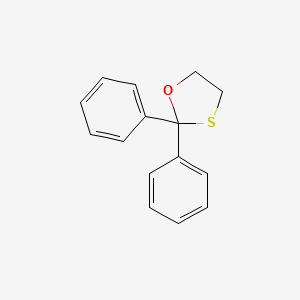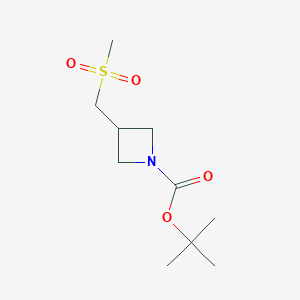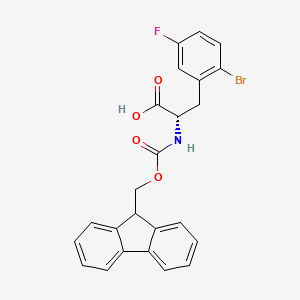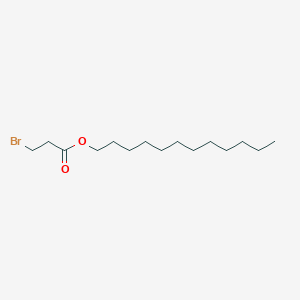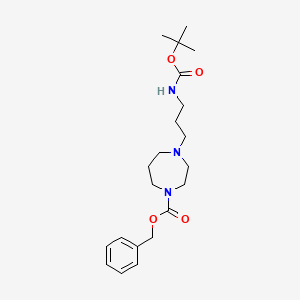
Benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate: is a synthetic organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a diazepane ring. It is often used in organic synthesis and medicinal chemistry due to its structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate typically involves multiple steps:
-
Formation of the Diazepane Ring: : The initial step involves the formation of the 1,4-diazepane ring. This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
-
Introduction of the Benzyl Group: : The benzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the diazepane with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
-
Protection of the Amine Group: : The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
-
Final Coupling: : The final step involves coupling the Boc-protected amine with the diazepane ring. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
-
Reduction: : Reduction reactions can target the diazepane ring or the Boc-protected amine, leading to the formation of secondary amines or deprotected amines.
-
Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Secondary amines, deprotected amines.
Substitution: Azide derivatives, thiol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block in the construction of heterocyclic compounds and peptidomimetics.
Biology
In biological research, this compound is used to study the interactions of diazepane derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Diazepane derivatives are known for their activity as central nervous system agents, and this compound is investigated for its potential as a therapeutic agent.
Industry
In the chemical industry, this compound is used in the development of new materials and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can interact with biological macromolecules, altering their function. The Boc-protected amine can be deprotected under physiological conditions, allowing the free amine to participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-(3-aminopropyl)-1,4-diazepane-1-carboxylate: Similar structure but lacks the Boc protection.
Benzyl 4-(3-(methylamino)propyl)-1,4-diazepane-1-carboxylate: Contains a methyl group instead of the Boc group.
Benzyl 4-(3-(dimethylamino)propyl)-1,4-diazepane-1-carboxylate: Contains a dimethylamino group.
Uniqueness
The presence of the Boc-protected amine in Benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate provides unique reactivity and stability compared to similar compounds. The Boc group offers protection during synthetic procedures and can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-21(2,3)28-19(25)22-11-7-12-23-13-8-14-24(16-15-23)20(26)27-17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUKGMSIGAKGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1CCCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
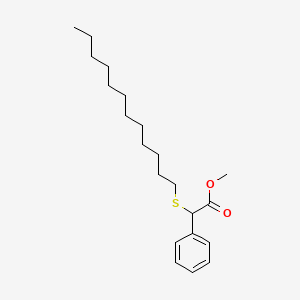
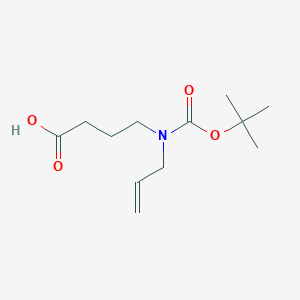
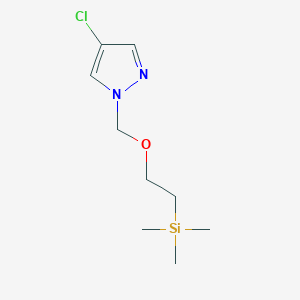
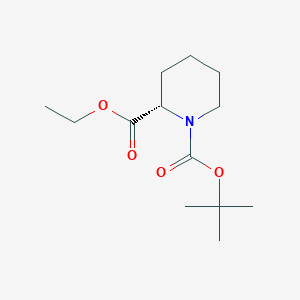
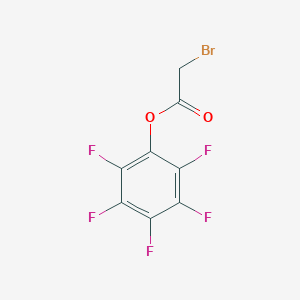
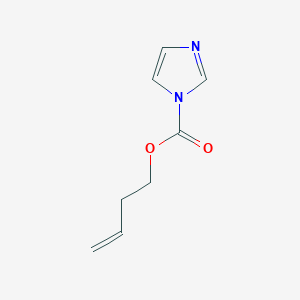
![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione](/img/structure/B8265522.png)
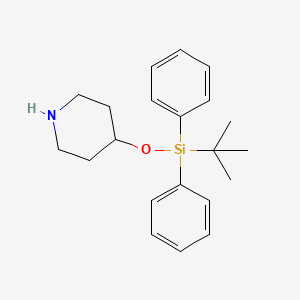
![2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE](/img/structure/B8265544.png)
